Disodium 4-amino-1-bromo-9,10-dihydro-9,10-dioxoanthracene-3,5-disulphonate
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Overview
Description
Disodium 4-amino-1-bromo-9,10-dihydro-9,10-dioxoanthracene-3,5-disulphonate is an organic compound that features a complex structure with bromine, amino, and sulfonate groups. It is known for its applications in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-amino-1-bromo-9,10-dihydro-9,10-dioxoanthracene-3,5-disulphonate typically involves the bromination of 9,10-dihydro-9,10-dioxoanthracene derivatives followed by sulfonation and amination reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that are optimized for yield and purity. These processes often include continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-amino-1-bromo-9,10-dihydro-9,10-dioxoanthracene-3,5-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature controls .
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups replacing the bromine or amino groups .
Scientific Research Applications
Disodium 4-amino-1-bromo-9,10-dihydro-9,10-dioxoanthracene-3,5-disulphonate is used in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is employed in staining techniques for observing cellular structures under a microscope.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of disodium 4-amino-1-bromo-9,10-dihydro-9,10-dioxoanthracene-3,5-disulphonate involves its interaction with specific molecular targets. The bromine and amino groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved often include oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
Uniqueness
Disodium 4-amino-1-bromo-9,10-dihydro-9,10-dioxoanthracene-3,5-disulphonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required .
Properties
CAS No. |
93940-12-6 |
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Molecular Formula |
C14H6BrNNa2O8S2 |
Molecular Weight |
506.2 g/mol |
IUPAC Name |
disodium;8-amino-5-bromo-9,10-dioxoanthracene-1,7-disulfonate |
InChI |
InChI=1S/C14H8BrNO8S2.2Na/c15-6-4-8(26(22,23)24)12(16)11-10(6)13(17)5-2-1-3-7(25(19,20)21)9(5)14(11)18;;/h1-4H,16H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI Key |
FDBJRLVYJPMZRS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C(=CC(=C3C2=O)Br)S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
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